2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;/h8H,2-3H2,1H3,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHFMVUSQBDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolopyrimidine structure, which contributes to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 173.62 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrrolopyrimidine compounds. For example, modifications to the structure of related compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa cells. These derivatives were found to inhibit tubulin assembly, affecting microtubule dynamics and leading to mitotic delay and cell death .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HeLa | 10.5 | Inhibition of tubulin assembly |
| Derivative B | A549 | 15.0 | Induction of apoptosis |
| Derivative C | MCF-7 | 12.3 | Disruption of microtubule dynamics |
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. Certain derivatives have been tested for their efficacy against bacterial strains, demonstrating significant antibacterial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative D | E. coli | 32 µg/mL |
| Derivative E | S. aureus | 16 µg/mL |
| Derivative F | P. aeruginosa | 64 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Cellular Structures : By affecting microtubule dynamics, it can lead to cell cycle arrest.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several case studies provide insight into the practical applications and effectiveness of this compound:
- Case Study on Anticancer Efficacy : A study involving a series of pyrrolopyrimidine derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
- Antimicrobial Testing : In a laboratory setting, derivatives were tested against clinical isolates of resistant bacteria, showing promising results that warrant further investigation into their use as alternative antimicrobial agents .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
- Antitumor Activity :
- Antiviral Properties :
- Neuroprotective Effects :
Synthesis of Anticancer Agents
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride serves as an important intermediate in the synthesis of various anticancer agents. For instance, it is utilized in the synthesis of pemetrexed (Alimta), a well-known antitumor folate antimetabolite used in cancer therapy . The synthesis typically involves multi-step reactions where this compound acts as a building block.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring its derivatives to improve efficacy and reduce side effects in drug formulations targeting cancer and viral infections .
Case Study 1: Pemetrexed Synthesis
A notable case study involves the synthesis of pemetrexed from this compound. The process demonstrates how this compound can be transformed into a clinically relevant drug through strategic chemical modifications. The study highlights the efficiency of using this intermediate to streamline the synthesis pathway, reducing overall production costs and time .
Case Study 2: Antiviral Research
Another study investigated the antiviral potential of derivatives based on this compound. Researchers synthesized several analogs and evaluated their activity against viral strains. The findings indicated that certain modifications led to enhanced antiviral activity, suggesting pathways for developing new antiviral medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- CAS : 1708080-19-6
- Molecular Formula : C₁₀H₁₄N₄OS
- Molar Mass : 238.31 g/mol
- Key Differences: Replaces the methyl group with a thiomorpholino substituent at position 2. The sulfur-containing moiety increases lipophilicity, which may enhance membrane permeability but reduce water solubility compared to the hydrochloride salt .
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Dihydrochloride
- CAS : 2044714-12-5
- Molecular Formula : C₇H₁₁Cl₂N₃O
- Molar Mass : 228.09 g/mol
Analogues with Different Fused Ring Systems
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- CAS : Referenced in synthesis studies ().
- Key Differences : Substitutes the pyrrolo ring with a pyrazole ring. This pyrazolo derivative demonstrated reactivity in chlorination reactions (65% yield under reflux), suggesting distinct electronic properties compared to pyrrolo analogs .
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Heterocyclic Derivatives with Varied Cores
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
- CAS : 26493-11-8
- Similarity Index : 0.60
- Key Differences: Replaces the pyrrolo-pyrimidine core with a thiazolo-pyridine system.
Comparative Analysis Table
Research Findings and Implications
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., compound 2e, 2f, 2g) showed significant antimicrobial activity , but analogous data for pyrrolo derivatives like the target compound are lacking. Structural differences (pyrrolo vs. pyrazolo) may lead to divergent biological profiles.
- Solubility and Bioavailability: The hydrochloride salt form of the target compound likely offers superior aqueous solubility over non-ionic or bulky substituent-containing analogs (e.g., thiomorpholino derivative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
